Picloxydine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiprotozoal Activity:

- Picloxidina has been studied for its potential antiprotozoal activity, meaning it might be effective against parasitic infections caused by protozoa.

- Some research suggests it may be effective against Leishmania parasites, which cause leishmaniasis Source: PubMed Central article: .

- More research is needed to confirm these findings and determine the Picloxidina's efficacy and safety for treating leishmaniasis.

Antibacterial Activity:

- Some scientific studies have investigated the potential antibacterial properties of Picloxidina.

- Research suggests it may be effective against certain strains of bacteria, but more studies are needed to determine its overall effectiveness as an antibacterial agent Source: Journal of Applied Microbiology research paper.

Other Areas of Investigation:

- Scientific research into Picloxidina is ongoing, and there may be investigations into its potential use for other medical conditions.

- It's important to rely on credible sources for information on these studies, as Picloxidina is not yet an approved treatment for any condition.

Important Note:

- It's important to remember that Picloxidina is still under research investigation.

- More studies are needed to determine its safety and efficacy for any medical condition.

- You should not use Picloxidina unless prescribed by a licensed medical professional.

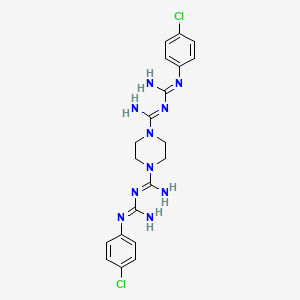

Picloxydine is a bisbiguanide compound, primarily recognized for its antiseptic properties. It is commonly used in ophthalmic solutions, particularly as an active ingredient in eye drops marketed under the trade name Vitabact. The chemical structure of Picloxydine can be represented by the formula C20H26Cl4N10, indicating the presence of multiple chlorine atoms and nitrogen functionalities that contribute to its biological activity and stability in formulations. The compound exhibits a broad spectrum of antimicrobial activity, making it effective against various bacterial strains.

- Hydrolysis: In aqueous environments, Picloxydine can hydrolyze, leading to the formation of simpler guanidine derivatives.

- Oxidation-Reduction: The presence of chlorine atoms allows Picloxydine to engage in redox reactions, which can affect its antibacterial potency.

- Complexation: Picloxydine can form complexes with metal ions, which may influence its solubility and bioactivity.

These reactions are essential for understanding how Picloxydine behaves in different environments, particularly in biological systems.

Picloxydine exhibits significant biological activity, primarily as an antibacterial agent. Its mechanism of action involves:

- Disruption of Bacterial Cell Membranes: Picloxydine interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation: The compound has demonstrated effectiveness in preventing the formation of biofilms by various bacterial species, which is crucial for its application in dental and ophthalmic products.

- Antimicrobial Spectrum: Picloxydine is effective against a variety of gram-positive and gram-negative bacteria, making it suitable for treating infections caused by these pathogens.

The synthesis of Picloxydine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Reacting guanidine derivatives with appropriate aldehydes or ketones to form bisbiguanide structures.

- Chlorination: Introducing chlorine atoms into the structure through electrophilic aromatic substitution or other chlorination techniques.

- Purification: Following synthesis, purification processes such as recrystallization or chromatography are employed to isolate pure Picloxydine.

These methods highlight the complexity involved in producing this compound while ensuring high purity and efficacy.

Picloxydine finds numerous applications across various fields:

- Ophthalmology: Used as an antiseptic in eye drops for treating bacterial conjunctivitis and preventing infections post-surgery.

- Dental Care: Incorporated into mouthwashes and dental treatments due to its antiplaque properties.

- Surgical Antiseptics: Utilized in preoperative skin preparations to reduce the risk of surgical site infections.

Its versatility as an antimicrobial agent makes it valuable in both clinical and consumer health products.

Studies on Picloxydine's interactions reveal important insights into its safety and efficacy:

- Drug Interactions: Research indicates potential interactions with other medications used concurrently, necessitating caution in polypharmacy situations.

- Toxicological Studies: Investigations have shown that while Picloxydine is generally safe at recommended dosages, it can cause local intolerance reactions such as irritation or allergic responses in some individuals .

Understanding these interactions is crucial for optimizing therapeutic regimens involving Picloxydine.

Picloxydine shares structural and functional similarities with several other antiseptic compounds. Key comparisons include:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Chlorhexidine | Bisbiguanide | Antiseptic | Broad-spectrum antimicrobial; high stability |

| Biguanide | Biguanide | Antidiabetic agent | Primarily used for diabetes management |

| Benzalkonium Chloride | Quaternary Ammonium | Surface disinfectant | Effective against viruses; less effective against spores |

| Triclosan | Phenolic Compound | Antimicrobial agent | Controversial due to environmental persistence |

Picloxydine's uniqueness lies in its specific application as an ophthalmic antiseptic with a targeted mechanism against ocular pathogens while maintaining a favorable safety profile compared to some alternatives.

The development of Picloxydine synthesis represents a significant milestone in the evolution of bisbiguanide antiseptic compounds. Picloxydine, with the chemical formula C20H24Cl2N10 and molecular weight of 475.38 grams per mole, belongs to the class of heterocyclic biguanide compounds that exhibit potent antimicrobial properties [1] [2] [3]. The compound was first developed as a structural analog of chlorhexidine, sharing similar bisbiguanide characteristics but with distinct chlorinated phenyl substituents that contribute to its unique antiseptic profile [1] .

The historical development of Picloxydine synthesis can be traced to the broader advancement of biguanide chemistry, where researchers sought to optimize antimicrobial efficacy while maintaining favorable pharmaceutical properties. The compound's International Union of Pure and Applied Chemistry name, N1,N4-Bis(N-(4-chlorophenyl)carbamimidoyl)piperazine-1,4-bis(carboximidamide), reflects its complex structural architecture that requires sophisticated synthetic approaches [5] [6]. The Chemical Abstracts Service registry number 5636-92-0 was assigned to facilitate identification and regulatory compliance across global pharmaceutical markets [2] [3] [6].

Early synthetic efforts focused on establishing reliable pathways for constructing the central piperazine ring system while incorporating the necessary chlorophenyl and guanidine functionalities. The development process involved extensive optimization of reaction conditions to achieve the desired stereochemical outcomes and minimize unwanted by-products. Historical synthesis approaches demonstrated the challenges inherent in creating compounds with multiple nitrogen-containing heterocycles, requiring careful attention to protecting group strategies and sequential functionalization protocols [7] [8].

The pharmaceutical industry recognized Picloxydine's potential early in its development, leading to its commercialization under the trade name Vitabact for ophthalmic applications [1] [5]. This historical context established the foundation for modern manufacturing processes that continue to rely on the fundamental synthetic principles established during the compound's initial development phase.

Multi-Step Organic Reaction Mechanisms in Industrial Production

The industrial production of Picloxydine involves sophisticated multi-step organic reaction mechanisms that require precise control of reaction parameters and intermediate purification procedures. The synthetic pathway typically begins with the construction of the central piperazine core, followed by sequential introduction of the bisbiguanide functionalities and chlorophenyl substituents [7].

The primary synthetic route involves nucleophilic substitution reactions where piperazine derivatives serve as the central scaffold for subsequent functionalization. The reaction mechanism proceeds through the formation of intermediate carbodiimide species, which undergo controlled addition reactions with chlorophenyl-substituted guanidine precursors. These transformations require careful management of reaction stoichiometry to prevent over-substitution or incomplete conversion of starting materials [7] [8].

Key mechanistic considerations include the management of competing nucleophilic pathways, where multiple nitrogen centers in the piperazine ring can potentially react with electrophilic reagents. Industrial processes employ selective protection strategies and controlled addition protocols to ensure regioselective formation of the desired N1,N4-disubstituted products. The reaction mechanisms also involve acid-base equilibria that influence the reactivity of guanidine functionalities, requiring precise pH control throughout the synthetic sequence [9] [10].

The chlorophenyl substituents are typically introduced through aromatic substitution reactions or coupling processes that maintain the integrity of the chlorine substituents while forming the necessary carbon-nitrogen bonds. These reactions often employ palladium-catalyzed cross-coupling methodologies or direct nucleophilic aromatic substitution, depending on the specific synthetic strategy employed [9] [11].

Temperature control represents a critical aspect of the reaction mechanisms, as elevated temperatures can promote unwanted side reactions or decomposition of sensitive intermediates. Industrial processes typically operate within temperature ranges of 50-120 degrees Celsius, with specific reaction steps optimized for maximum yield and selectivity [10] [12]. The multi-step nature of the synthesis requires careful timing and sequencing of reagent additions to maintain reaction efficiency and product quality.

Optimization of Reaction Conditions for Yield Maximization

Optimization of reaction conditions for Picloxydine synthesis represents a complex undertaking that involves systematic evaluation of multiple variables to achieve maximum yield while maintaining product purity and cost-effectiveness. Modern optimization approaches employ statistical design methodologies and computational modeling to identify optimal parameter combinations [9] [10] [11].

Temperature optimization studies have demonstrated that reaction yields are highly sensitive to thermal conditions, with optimal temperatures varying across different synthetic steps. The initial piperazine functionalization reactions typically perform best at moderate temperatures of 60-80 degrees Celsius, while subsequent guanidine coupling reactions require elevated temperatures of 100-110 degrees Celsius to achieve complete conversion [10] [12]. Advanced process optimization utilizes temperature ramping protocols that begin at lower temperatures to promote selective reaction initiation, followed by controlled heating to drive reactions to completion.

Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrating superior performance for most synthetic steps [10] [12]. The choice of solvent affects both reaction kinetics and product solubility, influencing downstream purification requirements and overall process efficiency. Mixed solvent systems are sometimes employed to balance competing requirements for reactant solubility and product crystallization.

Catalyst optimization represents another critical factor in yield maximization, particularly for coupling reactions that form the carbon-nitrogen bonds connecting chlorophenyl substituents to the guanidine functionalities. Modern optimization protocols evaluate various catalyst systems, including traditional Lewis acids and contemporary organometallic catalysts, to identify combinations that maximize both activity and selectivity [9] [11]. Catalyst loading optimization typically involves systematic screening across concentration ranges of 1-10 mol percent to identify the minimum effective catalyst concentration.

Reaction time optimization studies demonstrate that yield improvements can be achieved through careful timing of reagent additions and reaction monitoring. Kinetic studies reveal that many synthetic steps follow predictable time courses, allowing for the development of optimized protocols that minimize reaction times while ensuring complete conversion. Advanced optimization employs real-time monitoring techniques to track reaction progress and implement dynamic adjustment protocols [13] [14].

Reagent stoichiometry optimization involves systematic evaluation of reactant ratios to identify conditions that maximize yield while minimizing waste and cost. These studies typically reveal that slight excesses of certain reagents can dramatically improve yields, while excessive amounts can promote unwanted side reactions. Modern optimization protocols employ statistical experimental design to efficiently explore multi-dimensional parameter spaces and identify optimal reagent combinations [9] [10].

Purification Techniques and Quality Control Metrics

The purification of Picloxydine and its intermediates requires sophisticated separation techniques that can effectively remove impurities while maintaining product integrity and yield. Industrial purification protocols employ multiple complementary techniques to achieve the high purity standards required for pharmaceutical applications [15] [16] [17].

Crystallization represents the primary purification method for Picloxydine, taking advantage of the compound's favorable solubility characteristics in various solvent systems. The crystallization process typically involves dissolution in polar organic solvents followed by controlled precipitation through temperature reduction or anti-solvent addition. Optimization of crystallization conditions includes evaluation of solvent composition, cooling rates, seeding protocols, and agitation parameters to maximize both yield and crystal quality [15] [18].

Chromatographic purification techniques play essential roles in intermediate purification and final product polishing. Column chromatography employing silica gel or alumina stationary phases effectively separates Picloxydine from structurally related impurities that may co-crystallize or possess similar solubility properties. Advanced chromatographic methods utilize gradient elution protocols with carefully optimized mobile phase compositions to achieve baseline separation of target compounds from impurities [15] [16].

High-performance liquid chromatography serves dual purposes as both a purification technique for small-scale operations and an analytical method for quality assessment. Preparative-scale high-performance liquid chromatography systems can process kilogram quantities of material while maintaining excellent resolution and recovery rates. The technique proves particularly valuable for removing trace impurities that resist conventional purification methods [17] [19].

Quality control metrics for Picloxydine encompass both chemical purity assessments and pharmaceutical property evaluations. Chemical purity analysis employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structural identity and quantify impurity levels [17] [20] [19]. Specifications typically require minimum purity levels of 98-99 percent, with individual impurities limited to maximum concentrations of 0.1-0.5 percent.

Pharmacopeial standards provide comprehensive quality control frameworks that govern Picloxydine manufacturing and testing protocols. European Pharmacopoeia, United States Pharmacopeia, and Japanese Pharmacopoeia standards establish specific requirements for identity testing, purity assessment, and pharmaceutical property characterization [19]. These standards include detailed analytical procedures, acceptance criteria, and reference material requirements that ensure consistent product quality across different manufacturing sites and time periods.

Microbiological quality control represents a critical aspect of Picloxydine manufacturing, given its intended use as an antiseptic agent. Quality control protocols include comprehensive sterility testing, endotoxin assessment, and antimicrobial efficacy validation to ensure that finished products meet stringent pharmaceutical standards. These assessments employ standardized methodologies that evaluate both the absence of contaminating microorganisms and the retention of desired antimicrobial properties [20] [19].

Stability testing protocols evaluate Picloxydine's chemical and physical stability under various storage conditions, providing essential data for shelf-life determination and packaging requirements. Accelerated stability studies employ elevated temperature and humidity conditions to predict long-term stability behavior, while real-time stability studies monitor product quality under recommended storage conditions over extended periods. These comprehensive stability assessments ensure that Picloxydine maintains its pharmaceutical properties throughout its intended shelf life [17] [19].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C20H24Cl2N10 | [2] [3] [6] |

| Molecular Weight | 475.38 g/mol | [2] [3] [6] |

| CAS Number | 5636-92-0 | [2] [3] [6] |

| IUPAC Name | N1,N4-Bis(N-(4-chlorophenyl)carbamimidoyl)piperazine-1,4-bis(carboximidamide) | [5] [6] |

| Physical Appearance | White to off-white solid | [21] |

| Storage Temperature | -20°C | [21] |

| Solubility | Soluble in DMSO | [21] |

| Boiling Point (Predicted) | 561.7±60.0°C | [21] |

| Density (Predicted) | 1.50±0.1 g/cm³ | [21] |

| pKa (Predicted) | 11±0.20 | [21] |

| ATC Code | S01AX16 | [21] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AX - Other antiinfectives

S01AX16 - Picloxydine